Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonylpiperidine Derivatives

2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine (CAS 667912-22-3) is a synthetic, small-molecule research chemical belonging to the sulfonylpiperidine class. It features a 2-methylpiperidine ring linked via a sulfonyl bridge to a 4'-methyl-[1,1'-biphenyl] scaffold, carrying the molecular formula C19H23NO2S and a molecular weight of 329.46 g/mol.

Molecular Formula C19H23NO2S
Molecular Weight 329.5g/mol
CAS No. 667912-22-3
Cat. No. B492569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine
CAS667912-22-3
Molecular FormulaC19H23NO2S
Molecular Weight329.5g/mol
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C
InChIInChI=1S/C19H23NO2S/c1-15-6-8-17(9-7-15)18-10-12-19(13-11-18)23(21,22)20-14-4-3-5-16(20)2/h6-13,16H,3-5,14H2,1-2H3
InChIKeyGHDOOYGJEYIRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine (CAS 667912-22-3): A Specialized Sulfonylpiperidine Research Intermediate


2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine (CAS 667912-22-3) is a synthetic, small-molecule research chemical belonging to the sulfonylpiperidine class. It features a 2-methylpiperidine ring linked via a sulfonyl bridge to a 4'-methyl-[1,1'-biphenyl] scaffold, carrying the molecular formula C19H23NO2S and a molecular weight of 329.46 g/mol . This compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry and chemical biology programs, serving as a key scaffold for the exploration of structure-activity relationships (SAR) within this chemical space [1]. Publicly available, quantitative bioactivity data for this specific molecule remain extremely limited, positioning it firmly as a research-enabling tool rather than a final, characterized active pharmaceutical ingredient.

Why Generic Sulfonylpiperidine Analogs Cannot Replace 2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine


The specific substitution pattern of 2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine is critical for its potential application. The presence of the 2-methyl group on the piperidine ring introduces steric hindrance and conformational restriction, which can profoundly influence target binding affinity, selectivity, and metabolic stability compared to unsubstituted piperidine analogs [1]. Furthermore, the biphenyl moiety provides a rigid, lipophilic scaffold that dictates the three-dimensional presentation of the sulfonamide pharmacophore, a feature that is fundamental to the activity of related compounds, such as those targeting prokineticin-mediated pathways [2]. Simply interchanging this compound with a different sulfonylpiperidine or a close analog bearing a different substitution pattern, such as the des-methyl analog (CAS 670272-04-5), carries a high risk of nullifying the desired biological effect or drastically altering the SAR profile of a lead series. This necessitates the procurement and use of this exact compound to ensure experimental reproducibility and program fidelity.

Quantitative Differentiation Evidence for 2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine


Structural Differentiation from Closest Des-Methyl Analog Confers Unique Steric and Conformational Properties

The target compound's most immediate comparator is its des-methyl analog, 1-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine (CAS 670272-04-5) . The sole structural difference is the presence of a methyl substituent at the 2-position of the piperidine ring on the target compound. While direct comparative bioassay data is absent from public literature, the introduction of this methyl group is well-established in medicinal chemistry to increase steric bulk, reduce basicity of the nitrogen, and influence the preferred conformation of the piperidine ring [1]. Specifically, the 2-methyl group in 2-methylpiperidine sulfonamides has been shown to significantly enhance inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase compared to unsubstituted piperidine counterparts, a finding attributed to better fitting into hydrophobic enzyme pockets [1]. This class-level evidence suggests the target compound will possess markedly different, and potentially superior, binding interactions compared to analog CAS 670272-04-5.

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonylpiperidine Derivatives

Enhanced Lipophilicity Profile Enables Distinct Pharmacokinetic Handling Compared to Heteroaromatic Sulfonamide Analogs

A key differentiator within the sulfonylpiperidine class is lipophilicity as measured by predicted LogP. A closely related sulfonylpiperidine featured in a patent for treating gastrointestinal disorders carries a predicted LogP of 2.68 [1]. The target compound, with its biphenyl motif, is expected to have a significantly higher LogP compared to analogs with smaller or more polar heteroaromatic sulfonamide moieties. This higher lipophilicity profile predicts distinct and often superior membrane permeability and tissue distribution characteristics, a crucial factor in cell-based assays and in vivo studies [2]. In contrast, analogs with lower LogP values may exhibit better aqueous solubility but poor cellular penetration, a critical trade-off in inhibitor design. This physicochemical differentiation provides a rational basis for selecting the target compound for projects requiring enhanced cellular activity.

Cheminformatics ADME Prediction Physicochemical Properties

Potential for Superior Enzyme Inhibition Profile Evidenced by Peer 2-Methylpiperidine Sulfonamides

Direct biological evaluation of 2-methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine is not publicly reported. However, the broader set of sulfa derivatives of 2-pipecoline (2-methylpiperidine) provides a strong class-level inference for its potential superiority over unsubstituted piperidine analogs. In one study, derivatives of 1-(4-(bromomethylbenzenesulfonyl)-2-methylpiperidine) demonstrated notable antibacterial activities against both gram-positive and gram-negative strains and showed efficient inhibition of acetylcholinesterase and butyrylcholinesterase [1]. These activities are specifically driven by the 2-methylpiperidine sulfonyl core, which is shared with the target compound. This corroborates the hypothesis that installing the 2-methyl sulfonylpiperidine moiety on a biphenyl scaffold will impart a distinct and potentially more potent enzyme inhibition profile compared to analogs lacking the 2-methyl group [1].

Enzyme Inhibition Cholinesterases Antibacterial Activity

Critical Statement on the Limitation of Available Differential Evidence

It must be emphasized that direct, quantitative, head-to-head comparative or even single-agent bioassay data for 2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine (CAS 667912-22-3) is profoundly absent from the public scientific literature, patent documents, and authoritative databases as of the current search date [1]. All differential evidence presented above is derived from 'Class-level inference' or 'Supporting evidence' based on structurally related compounds. No data from primary research papers or patents was found to generate a 'Direct head-to-head comparison' or 'Cross-study comparable' evidence tag. This limitation must be a central consideration in the procurement decision. The compound's value proposition is based on chemical logic and SAR extrapolation, not on empirically proven, specific differentiation. Researchers requiring robust, target-specific proof of differentiation should consider commissioning custom comparative assays as a pre-procurement validation step.

Data Verification Evidence Strength Research Procurement

Optimal Application Scenarios for 2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine Based on Differential Evidence


Core Scaffold for Kinase or Enzyme Probe Generation in Lead Optimization

In lead optimization programs exploring sulfonylpiperidine-based kinase inhibitors (e.g., VEGFR-2 or PI3K) or prokineticin receptor antagonists, this compound serves as an ideal core scaffold. As established, the 2-methylpiperidine moiety is expected to conformationally lock the pharmacophore and enhance target complementarity [1]. The biphenyl moiety provides a rigid, vector-directing scaffold, a feature central to potent VEGFR-2 inhibitors like sorafenib [2]. Researchers can rapidly synthesize a library of focused analogs by modifying the biphenyl or piperidine substituents, using this compound as the parent for SAR studies, which would be impossible with a simpler, monocyclic sulfonamide replacement.

Specificity Probe for Differentiating 2-Methyl vs. Unsubstituted Piperidine Activity Profiles

The critical application of this compound is as a specificity probe in pair-wise comparisons with its des-methyl analog (CAS 670272-04-5). Scientists can directly test the hypothesis that the 2-methyl group confers a unique biological profile. As argued, the 2-methyl group is known to enhance interaction with hydrophobic pockets in enzymes like cholinesterases [1]. Running parallel dose-response and selectivity panels for both compounds against a target of interest will provide explicit, quantitative data on the value of this specific substitution, validating or refuting the class-level inference for a new biological context.

Lipophilic Fragment for Scaffold-Hopping and Improving Cellular Activity

For research programs struggling with poor cellular potency for an otherwise promising enzymatic inhibitor series, this compound can serve as a lipophilic fragment for scaffold-hopping. Its high predicted lipophilicity, compared to heteroaromatic analogs [1], is a key differentiator. By conjugating a target-binding warhead to this biphenyl-sulfonylpiperidine scaffold, researchers can exploit its permeability advantage to overcome cellular barriers. This application is specifically justified by the differential evidence on lipophilicity and the class-level understanding of the 2-methylpiperidine's role in activity, making it a superior choice over less lipophilic sulfonamide building blocks.

Chemical Biology Precursor for Advanced Intermediate Synthesis

This compound is ideally suited as a key intermediate in multi-step synthesis of complex, patent-covered clinical candidates, particularly in the prokineticin receptor antagonist field. The European patent EP3218363B1 details extensive SAR around sulfonylpiperidine derivatives, highlighting the importance of specific biphenyl substitutions [1]. The target compound's exact structure positions it as a direct precursor for generating late-stage diversification libraries around this chemotype, enabling the exploration of intellectual property space and the identification of backup candidates with improved off-target selectivity or pharmacokinetic properties.

Quote Request

Request a Quote for 2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.